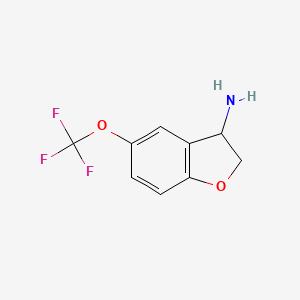

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

説明

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a bicyclic aromatic compound featuring a benzofuran core substituted with a trifluoromethoxy (-OCF₃) group at the 5-position and an amine (-NH₂) group at the 3-position.

Key structural attributes:

- Benzofuran backbone: Provides rigidity and aromaticity, enhancing stability.

- Trifluoromethoxy group: Enhances metabolic resistance and modulates electronic effects.

- Amine group: Introduces basicity and hydrogen-bonding capability, critical for receptor interactions.

特性

CAS番号 |

944904-30-7 |

|---|---|

分子式 |

C9H8F3NO2 |

分子量 |

219.16 g/mol |

IUPAC名 |

5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2 |

InChIキー |

ZDVWVQNLYWQEOU-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents under mild reaction conditions . The process may include steps such as nucleophilic substitution or radical trifluoromethoxylation .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzofuran derivatives. These methods ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

科学的研究の応用

Biological Activities

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human cancer cell lines. In one study, it exhibited cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in these cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethoxy group possess notable antimicrobial properties. A study involving various trifluoromethoxy-substituted compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like benzyl penicillin . This suggests that 5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine may be developed into novel antimicrobial agents.

Case Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, 5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine was tested against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. This study underscores the compound's potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various trifluoromethoxy-substituted compounds revealed that those similar to 5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exhibited superior antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the benzofuran structure could enhance antimicrobial potency, suggesting avenues for future research into structure-activity relationships .

作用機序

The mechanism by which 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules. These properties make it a valuable compound in drug discovery and development .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound A : (3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

- Substituent : Trifluoromethyl (-CF₃) at the 5-position.

- Key Differences: Electronic Effects: -CF₃ is a weaker electron-withdrawing group compared to -OCF₃, leading to reduced polarization of the benzofuran ring . Bioactivity: The hydrochloride salt form (Compound A) enhances aqueous solubility, favoring pharmaceutical applications, whereas the free base form of the trifluoromethoxy analog may prioritize agrochemical stability .

Compound B: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (Pesticide: Furyloxyfen)

- Substituents : Combines trifluoromethyl and nitro groups.

- Key Differences :

- Application : Explicitly used as a herbicide, contrasting with the amine-functionalized benzofuran derivatives, which are explored for CNS or antimicrobial activity .

- Reactivity : The nitro group in furyloxyfen increases electrophilicity, enabling radical scavenging or redox-mediated herbicidal action .

Stereochemical and Functional Group Modifications

Compound C : Crystalline (R)-5-Carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate

- Structural Context : Incorporates a trifluoromethoxybenzyl group into a piperazine-carboxylate scaffold.

- Key Differences :

- Complexity : The extended piperazine-carbamate structure targets enzymatic or receptor-binding sites (e.g., kinase inhibitors), unlike the simpler benzofuran-3-amine core .

- Stereochemistry : The (R)-enantiomer is specified, highlighting the importance of chirality in potency—a factor less explored in the racemic benzofuran-3-amine derivatives .

生物活性

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is , with a molecular weight of approximately 219.16 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for drug design .

Biological Activity

Research into the biological activity of 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine has identified several key areas of interest:

1. Anticancer Activity

Studies have shown that compounds with similar benzofuran structures exhibit significant anticancer properties. For instance, benzofuran derivatives have been found to inhibit cell proliferation in various cancer cell lines, including ovarian and lung cancer .

A comparative analysis of related compounds revealed that certain benzofuran derivatives demonstrated lower cytotoxicity while maintaining potent anticancer effects. For example, a derivative with a methoxy group at the meta position exhibited an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine | MCF-7 | TBD | Potentially effective |

| Benzofuran–oxadiazole derivative | Ovarian cancer | 27.49 ± 1.90 | More potent than crizotinib |

| Benzofuran–triazole derivative | Lung cancer | TBD | Moderate activity |

The mechanisms through which 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects are still under investigation. Initial studies suggest that it may interact with specific enzymes and receptors involved in cancer progression. Molecular docking simulations have been employed to predict binding affinities to various biological targets, which is crucial for understanding its pharmacodynamics.

3. Hemolytic and Thrombolytic Activity

In addition to anticancer properties, derivatives of benzofuran have been evaluated for their hemolytic and thrombolytic activities. Some studies indicate that certain derivatives exhibit minimal hemolytic activity (as low as 0.1%), suggesting a favorable safety profile for potential therapeutic applications .

Thrombolytic activity has also been noted in related compounds, with some showing significant efficacy in breaking down blood clots, which could be beneficial in treating thrombotic conditions .

Case Studies

Several case studies illustrate the potential applications of 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine in therapeutic settings:

- Study on Anticancer Efficacy : A recent study focused on the synthesis and evaluation of various benzofuran derivatives, including the trifluoromethoxy compound. Results indicated that this class of compounds could inhibit tumor growth effectively while exhibiting lower toxicity compared to traditional chemotherapeutics .

- Thrombolytic Potential : Another investigation assessed the thrombolytic activity of different benzofuran derivatives. The study highlighted that specific modifications to the benzofuran structure significantly enhanced thrombolytic efficacy, suggesting that further optimization could yield promising candidates for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。